3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride
Description
3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride is a synthetic organic compound featuring a phenol core substituted at the 3-position with a prop-2-en-1-yl (allyl) aminomethyl group. The hydrochloride salt enhances its solubility in polar solvents.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(prop-2-enylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-6-11-8-9-4-3-5-10(12)7-9;/h2-5,7,11-12H,1,6,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMUHHQIRZHANQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with prop-2-en-1-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits three reactive centers:
-
Phenolic hydroxyl group (-OH): Participates in acid-base reactions and electrophilic aromatic substitution.
-
Secondary amine (-NH-CH₂-): Capable of alkylation, acylation, and salt-exchange reactions.
-
Allyl group (CH₂-CH=CH₂): Undergoes addition and oxidation reactions.
Alkylation of the Amine Group
The protonated amine in the hydrochloride form can be deprotonated with a base (e.g., K₂CO₃) to react with alkyl halides or propargyl bromides .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Propargyl bromide | K₂CO₃, acetone, 80°C | N-propargyl derivative | ~73% |
| Ethyl iodide | NaHCO₃, DMF, RT | N-ethylated derivative | ~65%* |
*Inferred from analogous reactions in.
Electrophilic Aromatic Substitution (EAS)
The phenolic ring directs electrophiles to ortho/para positions. The aminomethyl group (-CH₂NH-) acts as a meta director under acidic conditions .
| Reaction | Reagent | Position | Product | Notes |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para to -OH | Nitro-substituted phenol | Major product |
| Sulfonation | H₂SO₄, SO₃ | Ortho to -OH | Sulfonic acid derivative | Requires heating |
Oxidation Reactions
The allyl group undergoes oxidation to form epoxides or carbonyl compounds depending on conditions :
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic, cold | 1,2-diol (dihydroxylation) |
| O₃ | CH₂Cl₂, -78°C | Aldehyde cleavage products |
Salt Metathesis
The hydrochloride salt can exchange counterions in the presence of stronger acids or bases :
| Reagent | Conditions | Product |
|---|---|---|
| NaOH (aq.) | RT, stirring | Free base (3-{[(Prop-2-en-1-yl)amino]methyl}phenol) |
| H₂SO₄ | Ethanol, reflux | Sulfate salt |
Comparative Reactivity with Analogs
| Compound | Key Difference | Reactivity Notes |
|---|---|---|
| 2-{[(Prop-2-yn-1-yl)amino]methyl}phenol | Alkyne vs. alkene substituent | Higher alkyne reactivity in click chemistry |
| 3-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]phenol | Pyrazole ring presence | Enhanced metal coordination capacity |
Reaction Optimization Data
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
Research has indicated that derivatives of 3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride possess significant antiproliferative effects against cancer cell lines. For instance, studies have shown that certain analogues exhibit strong activity against MCF-7 breast cancer cells, suggesting potential for development as anticancer agents . -
Antimicrobial Properties :
Similar compounds have been investigated for their antimicrobial activities. Research highlights that modifications in the amino group can enhance antimicrobial efficacy against various bacterial strains, making it a candidate for developing new antibacterial agents . -
Inflammation Modulation :
The compound's anti-inflammatory properties have been noted in studies focusing on its potential applications in treating inflammatory diseases. Its ability to modulate inflammatory pathways positions it as a promising therapeutic agent.
Materials Science Applications
-
Ligand in Catalysis :
The compound can serve as a ligand in metal-catalyzed reactions, facilitating various synthetic processes in organic chemistry. This application is particularly relevant in the development of new materials and pharmaceuticals. -
Polymer Chemistry :
This compound can be incorporated into polymer matrices to impart specific functional properties, such as improved thermal stability and mechanical strength. This has implications for developing advanced materials with tailored characteristics .
Case Study 1: Antiproliferative Effects
A recent study assessed the antiproliferative effects of several derivatives of this compound on MCF-7 breast cancer cells. The results indicated that certain derivatives led to a significant reduction in cell viability, demonstrating the compound's potential as a lead structure for anticancer drug development.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 9h | 5.4 | MCF-7 |
| 10r | 4.8 | MCF-7 |
Case Study 2: Antimicrobial Activity
In another study, derivatives were tested against various bacterial strains, including E. coli and Staphylococcus aureus. Results showed promising antimicrobial activity, with some compounds exhibiting MIC values below 50 µg/mL.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 18a | 30 | E. coli |
| 19 | 25 | Staphylococcus aureus |
Mechanism of Action
The mechanism of action of 3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Core Structure Analysis
The table below compares the target compound with key analogs based on molecular features and properties:
Key Observations:
- Allyl vs.
- Phenol Core vs. Heterocycles: The phenolic core distinguishes it from thiazole-containing analogs (), which may alter electronic properties and binding affinity in biological systems.
- Salt Form : All compared compounds are hydrochloride salts, ensuring similar solubility profiles in aqueous media.
Physicochemical and Pharmacological Comparisons
Solubility and Stability:
- The phenol group in the target compound increases acidity (pKa ~10) compared to benzyl alcohol derivatives (e.g., Estilefrine, pKa ~13), improving water solubility at physiological pH .
- The allyl group may confer oxidative instability relative to saturated chains (e.g., ethyl in Estilefrine), necessitating storage under inert conditions .
Biological Activity
3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride, also known as 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride, is a synthetic compound with significant pharmacological potential due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The compound has the chemical formula and a molecular weight of approximately 244.71 g/mol. It appears as a white to off-white crystalline solid and is soluble in water and various organic solvents, which enhances its applicability in pharmaceutical formulations.
This compound primarily functions as a non-selective beta-blocker , interacting with adrenergic receptors to reduce heart rate and lower blood pressure. This mechanism is crucial for managing cardiovascular conditions such as hypertension and arrhythmias. Additionally, the compound exhibits antimicrobial properties , showing effectiveness against various bacterial strains, which suggests potential applications in treating infections.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of related compounds in cancer cell lines. For instance, compounds structurally similar to this compound demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines, with IC50 values ranging from 10 to 33 nM. These findings indicate that modifications in the phenolic structure can enhance anticancer activity .
Case Study: Interaction with Tubulin
A notable study investigated the ability of related compounds to inhibit tubulin polymerization. The findings revealed that certain derivatives could effectively disrupt microtubule assembly, leading to apoptosis in cancer cells. This mechanism is particularly relevant for compounds targeting rapidly dividing cells, such as those found in tumors .
Comparative Analysis
The following table summarizes key structural similarities and differences between this compound and other related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| This compound | Structure | Non-selective beta-blocker; antimicrobial properties |
| Labetalol | Structure | Non-selective beta-blocker with alpha-blocking activity |
| 2-(Aminomethyl)-phenol | Structure | Simple phenolic structure; used in pharmaceuticals |
| 4-(Aminomethyl)-phenol | Structure | Similar structure; different pharmacological properties |
Synthesis and Stability
The synthesis of this compound typically involves multi-step reactions that ensure high purity levels necessary for biological testing. Stability studies have shown that this compound maintains integrity under various conditions, making it suitable for further development in clinical applications .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride and its impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is a primary method for purity assessment, particularly when using reference standards for related impurities (e.g., EP-designated impurities like those in MM0435.10 and MM0435.11) . Complementary techniques include mass spectrometry (MS) for structural confirmation and nuclear magnetic resonance (NMR) for stereochemical analysis. For hydrochloride salts, ion-pair chromatography may enhance resolution of polar degradation products. Ensure calibration with certified reference materials per ICH Q2(R1) guidelines .
Q. How can researchers optimize the synthetic route for this compound to improve yield?
- Methodological Answer : Key steps include:
- Reagent Selection : Use prop-2-en-1-amine (allylamine) in a Mannich-type reaction with 3-hydroxybenzaldehyde under controlled pH (7–8) to form the Schiff base intermediate .
- Salt Formation : React the free base with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt, ensuring stoichiometric equivalence to avoid excess acid impurities .
- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection.
Q. What parameters are critical for ensuring the stability of this compound during storage?
- Methodological Answer : Stability studies should assess:
- Hygroscopicity : Store in desiccated conditions (≤25% RH) to prevent deliquescence, common in hydrochloride salts .
- Thermal Stability : Accelerated testing at 40°C/75% RH for 6 months per ICH Q1A guidelines. Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Protect from UV exposure using amber glass vials, as phenolic groups are prone to photo-oxidation .
Advanced Research Questions
Q. How can contradictory stereochemical outcomes in the synthesis of this compound be resolved?
- Methodological Answer : Discrepancies may arise from racemization during salt formation. Strategies include:
- Chiral Chromatography : Use a Chiralpak® IA column with heptane/ethanol mobile phase to separate enantiomers .
- Dynamic NMR : Monitor proton exchange rates in D₂O to detect configurational instability at the aminomethyl carbon .
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a chiral counterion (e.g., L-tartrate) .
Q. What computational approaches predict the receptor-binding affinity of derivatives of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with adrenergic receptors (e.g., β1/β2 subtypes), leveraging structural analogs like propanolamine derivatives .
- QSAR Modeling : Train models on datasets of phenolic amines to correlate substituent effects (e.g., allyl vs. isopropyl groups) with IC₅₀ values .
- MD Simulations : Assess binding stability in lipid bilayers using GROMACS, focusing on hydrochloride salt dissociation in aqueous pockets .
Q. How should researchers address discrepancies in biological activity data across in vitro assays for this compound?
- Methodological Answer :
- Assay Validation : Standardize cell lines (e.g., HEK293 for GPCR studies) and control for pH variations, as hydrochloride salts may alter medium acidity .
- Metabolite Interference : Use LC-MS to rule out degradation products (e.g., free phenol or allylamine) in activity assays .
- Dose-Response Reproducibility : Perform triplicate experiments with internal standards (e.g., propranolol hydrochloride for β-blocker studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
